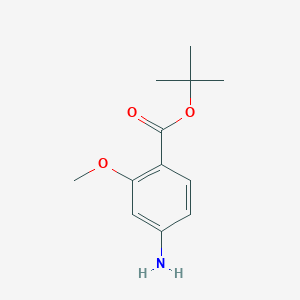

Tert-butyl 4-amino-2-methoxybenzoate

Description

Properties

IUPAC Name |

tert-butyl 4-amino-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)9-6-5-8(13)7-10(9)15-4/h5-7H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXSOMGDXLCMQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tert-butyl 4-amino-2-methoxybenzoate CAS 1215074-48-8 properties

This guide provides a comprehensive technical analysis of Tert-butyl 4-amino-2-methoxybenzoate (CAS 1215074-48-8) , a specialized intermediate used in the synthesis of Retinoic Acid Receptor (RAR) modulators and Antibody-Drug Conjugate (ADC) payloads.

Strategic Utility, Synthesis Protocols, and Drug Development Applications

Executive Summary

Tert-butyl 4-amino-2-methoxybenzoate (CAS 1215074-48-8) is a pharmacophore building block characterized by an electron-rich aniline core protected as a tert-butyl ester. Unlike its methyl ester analog (CAS 27492-84-8), which is susceptible to base hydrolysis, the tert-butyl variant offers orthogonal protection . It remains stable under basic nucleophilic substitution conditions (e.g., SNAr or amide coupling) but can be selectively cleaved under acidic conditions (e.g., TFA/DCM or HCl/Dioxane). This property is critical in the synthesis of "Aryl-Amido-Aryl" (AAA) scaffolds found in next-generation Alzheimer’s therapeutics and complex ADC linkers.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Structural Specifications

| Property | Data |

| CAS Number | 1215074-48-8 |

| IUPAC Name | tert-butyl 4-amino-2-methoxybenzoate |

| Molecular Formula | C₁₂H₁₇NO₃ |

| Molecular Weight | 223.27 g/mol |

| Appearance | Pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water |

Spectroscopic Characterization (Standard)

Researchers should validate incoming batches against these reference signals to ensure structural integrity before use in multistep synthesis.

-

¹H NMR (400 MHz, DMSO-d₆):

-

Mass Spectrometry (ESI):

-

m/z: 222 [M-H]⁻ (Negative mode ionization is often favored due to the acidic potential of the amide precursor, though [M+H]⁺ 224 is also observed).

-

Synthetic Utility & Strategic Application

The primary value of CAS 1215074-48-8 lies in its steric and electronic tuning :

-

Electronic Effect: The 2-methoxy group acts as an electron-donating group (EDG), increasing the nucleophilicity of the 4-amino group, thereby facilitating amide coupling reactions with deactivated carboxylic acids.

-

Conformational Locking: In the final drug product, the 2-methoxy group often forms an intramolecular hydrogen bond with the amide proton, locking the conformation to fit specific binding pockets (e.g., RARα or Kinase ATP pockets).

-

Orthogonal Deprotection: The tert-butyl ester allows for the saponification of other esters in the molecule (e.g., methyl/ethyl esters on the coupling partner) using LiOH or NaOH without affecting the benzoate core.

Diagram 1: Strategic Synthesis Logic

Caption: Synthesis and application flow. The tert-butyl group is installed early to survive basic coupling conditions.

Validated Synthesis Protocol

While transesterification is possible, the most robust route (High Yield/Purity) proceeds via the nitro-acid precursor. This avoids the formation of mixed esters.

Step 1: Esterification of 4-Nitro-2-methoxybenzoic Acid

-

Reagents: 4-Nitro-2-methoxybenzoic acid, 1,1-di-tert-butoxy-N,N-dimethylmethanamine (CAS 36865-41-5), Toluene.

-

Procedure:

-

Suspend 4-nitro-2-methoxybenzoic acid (1.0 eq) in anhydrous toluene (approx. 30 vol).

-

Heat to 80°C.

-

Add 1,1-di-tert-butoxy-N,N-dimethylmethanamine (2.0 eq) dropwise.

-

Stir at 80°C for 3–4 hours until TLC shows consumption of the acid.

-

Cool to room temperature. Wash with saturated NaHCO₃ and brine.

-

Concentrate to yield tert-butyl 4-nitro-2-methoxybenzoate.

-

Step 2: Reduction to the Aniline (CAS 1215074-48-8)

-

Reagents: H₂ gas (balloon or 1 atm), 10% Pd/C, Methanol.

-

Procedure:

-

Dissolve the nitro intermediate in Methanol (0.1 M concentration).

-

Add 10% Pd/C (10 wt% loading).

-

Purge with Nitrogen, then introduce Hydrogen.[2]

-

Stir at Room Temperature for 12–18 hours.

-

Critical Step: Filter through a Celite pad to remove Pd/C (Pyrophoric hazard: keep wet).

-

Concentrate filtrate in vacuo.

-

Purification: If necessary, recrystallize from Hexane/Ethyl Acetate or purify via silica flash chromatography (0-30% EtOAc in Hexanes).

-

Applications in Drug Development[2][3][11]

Retinoic Acid Receptor (RAR) Agonists

CAS 1215074-48-8 is a key intermediate for "AAA" (Aryl-Amido-Aryl) compounds targeting RARα. These agonists are under investigation for treating neurodegenerative diseases like Alzheimer's by regulating amyloid deposits.[3]

-

Mechanism: The aniline amine reacts with a substituted benzoyl chloride or carboxylic acid (e.g., 3,5-dichloro-4-alkoxybenzoic acid) to form the amide linkage.

-

Outcome: The tert-butyl group is cleaved in the final step to release the benzoic acid moiety, which is essential for ionic interaction with the RAR ligand-binding domain.

Antibody-Drug Conjugates (ADCs)

In ADC chemistry, this molecule serves as a spacer or part of the cytotoxic payload (e.g., Maytansinoid derivatives).

-

Role: The aniline acts as an attachment point for peptide linkers (e.g., Val-Cit-PAB), while the ester can be hydrolyzed to conjugate the payload to the antibody or to modify solubility profiles during linker synthesis.

Diagram 2: Pharmacophore Assembly (RAR Agonist Example)

Caption: Assembly of RAR agonists using CAS 1215074-48-8 as the 'Right-Hand Side' amine.

References

-

Preparation of Therapeutic Aryl-Amido-Aryl Compounds. Google Patents. Patent US9447028B2. (Describes the synthesis of RAR agonists using CAS 1215074-48-8). Link

-

Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist. Bioorganic & Medicinal Chemistry Letters. (Details the specific use of the tert-butyl ester to optimize lipophilicity and selectivity). Link

-

Maytansinoid derivatives, conjugates thereof, and methods of use. Google Patents. WO2016160615A1. (Cites usage in ADC linker synthesis). Link

-

Synthesis of tert-butyl esters from acids. Chemical Reviews. (General reference for the 1,1-di-tert-butoxy-N,N-dimethylmethanamine protocol). Link

Sources

Technical Guide: Tert-butyl 4-amino-2-methoxybenzoate in Maytansinoid ADC Architectures

The following technical guide details the application, synthesis, and mechanism of Tert-butyl 4-amino-2-methoxybenzoate as a critical linker module in the development of Maytansinoid Antibody-Drug Conjugates (ADCs).

Executive Summary

Tert-butyl 4-amino-2-methoxybenzoate (CAS: 1215074-48-8) serves as a specialized heterobifunctional linker module used to engineer cleavable benzamide-maytansinoid ADCs . Unlike traditional p-aminobenzyl carbamate (PABC) linkers that rely on 1,6-elimination to release a pristine amine payload, this benzoate module facilitates the formation of a stable amide bond with the maytansinoid core (e.g., N-methyl-L-alanine side chain).

Upon lysosomal processing, this architecture releases a modified metabolite (amino-methoxy-benzamide-maytansinoid) rather than the free drug. This structural modification is critical for modulating the hydrophobicity, bystander effect, and multidrug resistance (MDR) profile of the payload.

Core Applications

-

Linker Class: Protease-cleavable (Val-Cit or Val-Ala backbones).

-

Payload Compatibility: Maytansinoids (DM1, DM4) and Ansamitocin derivatives.

-

Mechanism: Non-self-immolative release; generates an amino-benzamide active metabolite.

Chemical Architecture & SAR

The selection of the 4-amino-2-methoxybenzoate scaffold is driven by specific Structure-Activity Relationship (SAR) requirements that distinguish it from standard PABA linkers.

| Feature | Chemical Function | Biological Impact |

| Tert-butyl Ester | Orthogonal protecting group. | Allows selective coupling of the aniline amine to the peptide linker (e.g., Val-Cit) without self-polymerization. |

| 2-Methoxy Group | Electron-donating substituent (Ortho effect). | Increases solubility of the hydrophobic linker-payload complex; sterically modulates amide bond stability against premature serum hydrolysis. |

| Benzamide Linkage | Forms a stable amide bond with the payload. | Prevents "silent" release of the drug in circulation. The metabolite retains this group, potentially altering potency and cell permeability. |

| 4-Amino Moiety | Nucleophilic handle for peptide attachment. | Serves as the substrate recognition site for lysosomal proteases (e.g., Cathepsin B) when coupled to Citrulline. |

Synthetic Protocol: Linker-Payload Assembly

This protocol describes the synthesis of a Val-Cit-Benzoate-Maytansinoid conjugate. The process utilizes Tert-butyl 4-amino-2-methoxybenzoate as the bridge between the protease-sensitive peptide and the cytotoxic payload.

Reagents Required[1][2][3][4][5][6][7][8]

-

Reagent A: Boc-Val-Cit-OH (Peptide Linker)

-

Reagent B: Tert-butyl 4-amino-2-methoxybenzoate[1]

-

Coupling Agents: EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) or HATU.

-

Deprotection: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Payload: Maytansinol or N-methyl-L-alanine maytansine precursor.[2]

Step-by-Step Methodology

Phase 1: Synthesis of the Activated Linker Module

-

Coupling: Dissolve Boc-Val-Cit-OH (1.0 eq) and Tert-butyl 4-amino-2-methoxybenzoate (1.2 eq) in anhydrous DMF/DCM (2:1).

-

Activation: Add EEDQ (2.0 eq) and stir at room temperature for 16 hours in the dark. The EEDQ promotes amide bond formation between the Citrulline carboxyl and the aniline amine.

-

Checkpoint: Monitor via LC-MS for the disappearance of the amine peak (m/z ~223).

-

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (DCM/MeOH gradient) to isolate the Boc-Val-Cit-(4-amino-2-methoxy)benzoate tert-butyl ester .

Phase 2: Acid Deprotection & Activation

-

Deprotection: Dissolve the intermediate in DCM/TFA (1:1) at 0°C. Stir for 2 hours to remove the tert-butyl ester and the Boc group (if global deprotection is desired) or selective conditions if retaining Boc.

-

Note: For sequential synthesis, usually, the tert-butyl ester is cleaved first to expose the benzoic acid.

-

-

Acid Isolation: Concentrate in vacuo to yield the free carboxylic acid intermediate: Val-Cit-(4-amino-2-methoxy)benzoic acid .

Phase 3: Conjugation to Maytansinoid

-

Activation: Dissolve the free acid intermediate in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq).

-

Payload Addition: Add the Maytansinoid precursor (containing a secondary amine, e.g., N-methyl-L-alanine side chain) to the reaction.

-

Reaction: Stir at ambient temperature for 4–6 hours.

-

Final Isolation: Purify the Linker-Payload construct via Preparative HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid).

Visualization: Synthetic Pathway & Mechanism

Diagram 1: Synthetic Route of Benzoate-Maytansinoid Linker

This flow illustrates the conversion of the tert-butyl reagent into the active ADC payload.

Caption: Step-wise synthesis of the non-self-immolative benzamide linker payload using the tert-butyl benzoate module.

Diagram 2: Mechanism of Release (Lysosomal Processing)

Unlike PABC linkers, this system releases a modified payload.

Caption: Lysosomal cleavage releases the amino-methoxy-benzamide modified payload, not the free maytansinoid.

Analytical Specifications & Quality Control

To ensure scientific integrity, the following parameters must be validated for the Tert-butyl 4-amino-2-methoxybenzoate starting material and the final conjugate.

| Parameter | Specification | Method |

| Purity (HPLC) | ≥ 98.0% (Area %) | C18 Reverse Phase, Acetonitrile/Water Gradient. |

| Identity (NMR) | ¹H-NMR (400 MHz, DMSO-d₆) | Confirm methoxy singlet (~3.7 ppm) and tert-butyl singlet (~1.5 ppm). |

| Mass Spec | [M+H]⁺ = 224.12 (Calc.) | ESI-MS (Positive Mode).[2] |

| Water Content | ≤ 0.5% | Karl Fischer Titration (Critical for coupling efficiency). |

| Residual Acid | Free acid < 0.5% | Titration (Ensures ester protection integrity). |

References

-

Vertex Pharmaceuticals. (2010). Therapeutic aryl-amido-aryl compounds and their use. Patent WO2011027106. Link

-

ImmunoGen, Inc. (2016). Maytansinoid derivatives, conjugates thereof, and methods of use.[3][4] Patent WO2016160615A1. Link

-

Wipf, P., & Heimgartner, H. (1988). Synthesis of Peptides Containing α,α-Disubstituted Amino Acids. Helvetica Chimica Acta, 71(1), 140-154. Link

-

MedChemExpress. ADC Linker Design and Synthesis.Link

Sources

- 1. chem960.com [chem960.com]

- 2. WO2016160615A1 - Maytansinoid derivatives, conjugates thereof, and methods of use - Google Patents [patents.google.com]

- 3. AU2010291056B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Dual Payload Linkers | BroadPharm [broadpharm.com]

Technical Guide: Solubility Profile & Solvent Selection for Tert-butyl 4-amino-2-methoxybenzoate

Executive Summary

Tert-butyl 4-amino-2-methoxybenzoate (CAS: 1215074-48-8 / Analogous Methyl Ester CAS: 27492-84-8) is a critical intermediate in the synthesis of benzamide-based pharmaceuticals, including metoclopramide analogs and specific kinase inhibitors. Its utility in drug development hinges on its orthogonal protection strategy —the tert-butyl ester provides steric bulk and acid-lability, while the ortho-methoxy group influences conformational locking via intramolecular hydrogen bonding.

This guide provides a comprehensive analysis of its solubility landscape. Unlike simple benzoates, this molecule exhibits a "push-pull" electronic system where the electron-donating amine (-NH₂) and methoxy (-OCH₃) groups compete with the electron-withdrawing ester. Understanding this polarity balance is essential for optimizing reaction yields, purification (chromatography), and formulation.

Physicochemical Profile & Solubility Mechanics

To predict and manipulate solubility, we must first deconstruct the molecule’s interaction potential.

Structural Analysis

-

Lipophilic Domain (Hydrophobic): The tert-butyl group is a bulky, non-polar moiety that significantly increases LogP (estimated ~2.7–3.1) compared to its methyl ester analog. This drives solubility in non-polar and chlorinated solvents.

-

Polar Domain (Hydrophilic): The primary amine (-NH₂) acts as both a hydrogen bond donor and acceptor. The methoxy oxygen and carbonyl oxygen act as H-bond acceptors.

-

Intramolecular Effect: The ortho-methoxy group often forms an intramolecular hydrogen bond with the amide proton (if acylated) or influences the amine's availability, slightly reducing the effective polarity of the headgroup.

Thermodynamic Solvation Mechanism

Dissolution occurs when the Solvation Energy ($ \Delta G_{solv}

-

In Non-Polar Solvents (e.g., Hexanes): The Van der Waals forces from the tert-butyl group facilitate interaction, but the polar amine/ester core resists solvation, leading to limited solubility unless heated.

-

In Polar Aprotic Solvents (e.g., DMSO, DCM): These are the "Goldilocks" solvents. DCM interacts well with the lipophilic ester while its dipole accommodates the polar core. DMSO disrupts the crystal lattice via strong dipole-dipole interactions with the amine.

Solubility Data & Solvent Compatibility

The following data categorizes solvent suitability based on experimental precedents for 4-aminobenzoate esters.

Table 1: Solubility Landscape

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Technical Notes |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Synthesis, Extraction | Excellent solvent for reactions; easily removed. |

| Chloroform ($ CHCl_3 $) | High | NMR Analysis | Standard solvent for $ ^1H $ NMR (CDCl3). | |

| Polar Aprotic | DMSO | Very High (>200 mg/mL) | Stock Solutions, Assays | Difficult to remove; use for biological assays only. |

| DMF | High | Coupling Reactions | Good for peptide coupling (EDC/HOBt). | |

| Ethyl Acetate (EtOAc) | High | Extraction, Chromatography | Preferred "Green" solvent for workup. | |

| Polar Protic | Methanol / Ethanol | Moderate - High | Recrystallization | Solubility decreases significantly with water addition. |

| Isopropanol (IPA) | Moderate | Crystallization | Good anti-solvent when paired with DCM. | |

| Non-Polar | Hexanes / Heptane | Low (<10 mg/mL) | Anti-solvent, Wash | Used to precipitate the product or wash filter cakes. |

| Diethyl Ether / TBME | Moderate | Extraction | Good solubility; safer alternative to ether is TBME. | |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Wash (Impurities) | Product partitions 100% into organic layer. |

Critical Note: The tert-butyl ester is acid-sensitive. Avoid prolonged exposure to acidic solvents (e.g., acetic acid) or protic solvents with Lewis acids, which may catalyze deprotection to the carboxylic acid.

Workflow Visualization

Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the operational stage.

Figure 1: Decision logic for solvent selection across the chemical processing lifecycle.

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation limit ($ S_{sat} $) in a specific solvent.

-

Preparation: Weigh ~50 mg of Tert-butyl 4-amino-2-methoxybenzoate into a 4 mL glass vial.

-

Solvent Addition: Add 250 µL of the target solvent (e.g., Methanol).

-

Equilibration:

-

Vortex for 1 minute.

-

If solid dissolves completely, add another 50 mg. Repeat until solid persists (saturation).

-

Place vial in a shaker/incubator at 25°C for 24 hours.

-

-

Sampling:

-

Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

-

Carefully remove the supernatant.[1]

-

Filter supernatant through a 0.22 µm PTFE filter (compatible with organic solvents).

-

-

Quantification:

-

Dilute the filtrate 100x with Mobile Phase (e.g., 50:50 ACN:Water).

-

Analyze via HPLC-UV (254 nm).

-

Calculate concentration against a standard curve.

-

Protocol B: Purification via Flash Chromatography

Objective: Purify crude material based on solubility differentials.

-

Stationary Phase: Silica Gel (60 Å).[2]

-

Mobile Phase A: Hexanes (Non-polar).

-

Mobile Phase B: Ethyl Acetate (Polar).[2]

-

Loading: Dissolve crude material in a minimum volume of DCM (not EtOAc, to keep the band tight).

-

Gradient:

-

0–5 min: 100% Hexanes (Elutes non-polar impurities).

-

5–20 min: 0% → 30% EtOAc (Product typically elutes between 15–25% EtOAc).

-

20–25 min: 30% → 50% EtOAc (Flush polar impurities).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12493228, Tert-butyl 4-methoxybenzoate (Analog). Retrieved from [Link]

-

Royal Society of Chemistry (2020). General procedure for the synthesis of t-butyl esters (Supplementary Information). Retrieved from [Link]

-

ResearchGate (2019). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenylcarbamate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of tert-Butyl Esters via 1,1-Di-tert-butoxy-N,N-dimethylmethanamine

Executive Summary

The synthesis of tert-butyl esters is a critical transformation in medicinal chemistry and peptide synthesis, primarily serving as a robust protecting group for carboxylic acids.[1][2] Traditional methods, such as acid-catalyzed addition of isobutylene gas or DCC-mediated coupling with tert-butanol, often suffer from harsh conditions, poor atom economy, or difficult purification.

This Application Note details the protocol for using 1,1-di-tert-butoxy-N,N-dimethylmethanamine (also known as N,N-dimethylformamide di-tert-butyl acetal). This reagent offers a superior alternative, enabling "flash" esterification under neutral thermal conditions. It is particularly validated for substrates sensitive to strong acids (e.g., acid-labile protecting groups like Boc) or strong bases.

Key Advantages:

-

Neutral Conditions: Avoids the harsh acidity of H₂SO₄/Isobutylene methods.

-

Simplified Workup: Byproducts (DMF and tert-butanol) are volatile and removable by evaporation.

-

High Selectivity: Excellent for N-protected amino acids and complex pharmaceutical intermediates.

Mechanistic Insight & Expertise

To optimize this reaction, one must understand that it is driven by thermal exchange rather than classical nucleophilic acyl substitution.

The Reaction Pathway

The reaction proceeds via an initial exchange where the carboxylic acid protonates the basic nitrogen or the alkoxy oxygen of the acetal, leading to the formation of an activated imidate-like intermediate.

-

Activation: The carboxylic acid attacks the acetal carbon, displacing tert-butanol.

-

Ionization: The intermediate undergoes thermal decomposition. This generates a tight ion pair consisting of a carboxylate anion and a transient tert-butyl cation (or a concerted transfer mechanism), alongside the stable byproduct N,N-dimethylformamide (DMF).

-

Product Formation: The tert-butyl group is transferred to the carboxylate, yielding the ester.

Critical Control Point: The reagent is moisture-sensitive.[3] Hydrolysis yields DMF and tert-butanol, destroying the active stoichiometry. Strictly anhydrous conditions are required.

Mechanistic Diagram (Graphviz)

Figure 1: Mechanistic pathway of mild esterification. The reaction is driven thermodynamically by the formation of the stable amide (DMF).

Method Comparison: Why Choose This Reagent?

The following table contrasts this protocol with standard industry alternatives.

| Feature | DMF-di-tert-butyl acetal (This Protocol) | Isobutylene Gas / H₂SO₄ | DCC / DMAP / t-BuOH |

| pH Conditions | Neutral (Thermal) | Strongly Acidic | Neutral / Basic |

| Substrate Scope | Acid/Base sensitive (e.g., | Acid-stable only | Sterically unhindered |

| Workup | Evaporation (Volatile byproducts) | Extraction / Neutralization | Filtration (DCU is messy) |

| Atom Economy | Moderate | High | Low (High MW reagents) |

| Safety | Flammable Liquid | Flammable Compressed Gas | Sensitizer (DCC) |

Detailed Experimental Protocol

Materials & Equipment

-

Reagent: 1,1-Di-tert-butoxy-N,N-dimethylmethanamine (CAS: 36805-97-7).[4] Note: Ensure purity >95%; degraded reagent smells strongly of dimethylamine.

-

Solvent: Toluene (Anhydrous) or Benzene (if permitted). Note: Toluene is preferred for safety and higher boiling point.

-

Glassware: Flame-dried round-bottom flask, reflux condenser, nitrogen balloon/inlet.

Standard Operating Procedure (SOP)

Step 1: Preparation Dissolve the carboxylic acid substrate (1.0 equiv) in anhydrous Toluene (approx. 5–10 mL per mmol of substrate).

-

Expert Tip: If the substrate is not fully soluble in toluene, a small amount of anhydrous DCM or THF can be added, but Toluene is best for the thermal step.

Step 2: Reagent Addition Add 1,1-Di-tert-butoxy-N,N-dimethylmethanamine (3.0 – 4.0 equiv) dropwise to the stirring solution at room temperature.

-

Why Excess? The reagent is thermally labile and moisture sensitive. An excess ensures complete conversion before the reagent decomposes non-productively [1].

Step 3: Thermal Reaction Heat the mixture to 80°C (or gentle reflux) for 30 to 120 minutes.

-

Monitoring: Monitor by TLC or UPLC. The reaction is typically fast ("Flash Chemistry"). You will observe the disappearance of the acid peak.

-

Note: For extremely sensitive substrates, the reaction can proceed at 60°C overnight [2].

Step 4: Quench & Workup Cool the reaction mixture to room temperature. CRITICAL: No aqueous wash is typically required. Concentrate the mixture directly under reduced pressure (Rotavap). The byproducts (DMF, t-BuOH, and excess reagent) will co-evaporate with the toluene.

Step 5: Purification The residue is usually clean enough for subsequent steps. If high purity is required, purify via flash column chromatography (Silica gel; Ethyl Acetate/Hexanes).

Workflow Diagram (Graphviz)

Figure 2: Optimized operational workflow for esterification. Note the absence of aqueous extraction steps.

Troubleshooting & Self-Validation

To ensure the protocol is a self-validating system, use the following checkpoints:

-

Validation 1 (Reagent Quality): Take a small aliquot of the reagent and add it to water. It should instantly dissolve and generate a distinct odor of amine/DMF. If it is cloudy or oily without reaction, the acetal may have already decomposed.

-

Validation 2 (Reaction Progress): If the reaction stalls, add a fresh aliquot (1.0 equiv) of reagent. The stalling is likely due to thermal decomposition of the reagent before it could react with the substrate.

-

Issue: "Smelly" Product.

-

Cause: Residual DMF or acetal byproducts.

-

Fix: Co-evaporate with heptane or toluene 2-3 times. This azeotropically removes the DMF.

-

Scope and Limitations

-

Amino Acids: Highly effective for N-Z, N-Boc, and N-Phthaloyl protected amino acids [3].

-

Caution: Use with N-Fmoc amino acids requires care. While the reaction is neutral, the reagent is an aminal and possesses slight basicity which could degrade Fmoc over long reflux times. Test on a small scale first or stick to 60°C.

-

-

Steric Hindrance: Works well for secondary carboxylic acids; tertiary acids may require longer reflux times and higher equivalents (up to 6.0 equiv).

-

Functional Group Tolerance: Compatible with hydroxyls (though primary alcohols may compete if not protected), ketones, and lactams.

References

-

Widmer, U. (1983). Preparation of tert-Butyl Esters using N,N-Dimethylformamide Di-tert-butyl Acetal.[1] Synthesis, 1983(2), 135-136. Link

-

TCI Chemicals. (2024).[3] Practical Example: Esterification Using N,N-DMF Di-tert-Butyl Acetal. TCI Product Literature. Link

- Armstrong, A., et al. (1988). Mild Esterification Protocols. Tetrahedron Letters, 29, 2483.

Sources

Using Tert-butyl 4-amino-2-methoxybenzoate in solid-phase peptide synthesis

An Application Guide to Solid-Phase Peptide Synthesis (SPPS) Utilizing Tert-butyl 4-amino-2-methoxybenzoate

Introduction: Engineering Conformational Rigidity in Peptides

In the landscape of peptide science and drug development, the ability to control the three-dimensional structure of a peptide is paramount. Unconstrained linear peptides often suffer from conformational flexibility, leading to reduced receptor affinity and susceptibility to enzymatic degradation. A powerful strategy to overcome these limitations is the incorporation of non-natural, conformationally rigid building blocks into the peptide backbone. Tert-butyl 4-amino-2-methoxybenzoate, a derivative of anthranilic acid, serves as an exemplary tool for this purpose.[1]

This molecule acts as a rigid β-amino acid surrogate.[2] Its incorporation into a peptide sequence introduces a defined bend, effectively mimicking secondary structures such as β-turns.[2][3] This pre-organization of the peptide conformation can significantly enhance biological activity, receptor selectivity, and metabolic stability. The tert-butyl ester provides a convenient acid-labile protecting group for the carboxylic acid, making it fully compatible with the widely used Fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) solid-phase peptide synthesis (SPPS) strategy.[4]

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of Tert-butyl 4-amino-2-methoxybenzoate in Fmoc-based SPPS. It provides not only step-by-step protocols but also the underlying scientific rationale for key procedural choices, ensuring a robust and reproducible synthesis of structurally defined peptides.

The Building Block: Chemical Rationale

The efficacy of Tert-butyl 4-amino-2-methoxybenzoate stems from its unique structural features. The aromatic ring constrains the bond angles of the backbone, while the tert-butyl ester protects the carboxyl group during synthesis. This ester is cleaved under the same acidic conditions used for final peptide deprotection and cleavage from the resin, ensuring an efficient workflow.[5][6]

Caption: Structure of Tert-butyl 4-amino-2-methoxybenzoate.

Experimental Protocols: Fmoc/tBu Solid-Phase Synthesis

The following protocols detail the incorporation of Tert-butyl 4-amino-2-methoxybenzoate into a peptide sequence using standard manual or automated Fmoc/tBu SPPS. The core principle involves coupling the building block to the N-terminus of the growing peptide chain attached to a solid support.

Workflow Overview

The synthesis follows the standard iterative cycle of deprotection and coupling common to all Fmoc-SPPS.[5] A key consideration is the reduced nucleophilicity of the aromatic amine of the benzoate derivative compared to an aliphatic α-amino group, which may necessitate more potent coupling reagents or extended reaction times to ensure high coupling efficiency.

Caption: Workflow for incorporating the benzoate building block in SPPS.

Materials and Reagents

-

Resin: Appropriate Fmoc-compatible resin (e.g., Rink Amide for peptide amides, Wang or 2-Chlorotrityl Chloride for peptide acids).[4][7]

-

Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) of peptide synthesis grade.

-

Deprotection Solution: 20% (v/v) Piperidine in DMF.[7]

-

Building Blocks:

-

Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Fmoc-Ser(tBu)-OH, Fmoc-Arg(Pbf)-OH).[8]

-

Tert-butyl 4-amino-2-methoxybenzoate.

-

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU.

-

N,N-Diisopropylethylamine (DIPEA).

-

-

Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler mixture like TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[9]

-

Precipitation/Wash Solvent: Cold diethyl ether.

Protocol for Coupling Tert-butyl 4-amino-2-methoxybenzoate

This protocol assumes the synthesis is at the stage where the N-terminal Fmoc group of the resin-bound peptide has just been removed.

-

Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes to ensure optimal reaction kinetics by allowing reagents to permeate the polymer matrix.[4]

-

Activation Solution Preparation: In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve:

-

Tert-butyl 4-amino-2-methoxybenzoate (3 equivalents, ~62.7 mg)

-

HATU (2.9 equivalents, ~110 mg)

-

Add to DMF (~2 mL).

-

-

Coupling Reaction:

-

To the deprotected peptide-resin, add the activation solution prepared in the previous step.

-

Add DIPEA (6 equivalents, ~105 µL) to the reaction vessel.

-

Allow the mixture to react for 2-4 hours at room temperature. A longer coupling time is recommended due to the lower reactivity of the aniline nitrogen.

-

Verification (Optional but Recommended): Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, a second coupling may be required.[10]

-

-

Washing: After the coupling is complete, thoroughly wash the resin to remove excess reagents and byproducts. A typical wash cycle is:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

Chain Elongation: Proceed with the synthesis by deprotecting the next Fmoc-amino acid (if one was used) and coupling the subsequent residue using standard protocols.

Final Cleavage and Deprotection

This step simultaneously cleaves the peptide from the solid support and removes all acid-labile protecting groups, including the tert-butyl ester of the benzoate moiety and side-chain groups like tBu, Boc, Trt, and Pbf.[6][7]

Caption: Schematic of the final acid cleavage and deprotection step.

-

Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 3 hours.[11]

-

Cleavage Reaction:

-

Peptide Isolation:

-

Filter the resin and collect the TFA filtrate.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Concentrate the combined TFA solution under a gentle stream of nitrogen or by rotary evaporation.

-

-

Precipitation and Purification:

-

Add the concentrated TFA solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[9]

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Quantitative Data and Considerations

| Parameter | Recommended Condition | Rationale / Notes |

| Building Block Equivalents | 3.0 eq | Ensures the reaction is driven towards completion. |

| Coupling Reagent | HATU (2.9 eq) / DIPEA (6.0 eq) | HATU is a highly effective coupling agent, suitable for less nucleophilic amines like anilines.[7] |

| Coupling Time | 2-4 hours | Extended time compensates for the lower reactivity of the aromatic amine. |

| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | A robust, general-purpose cocktail. TIS scavenges carbocations generated during deprotection.[9] Use cocktails with EDT for Cys-containing peptides. |

| Cleavage Time | 2-3 hours | Sufficient for complete removal of tBu, Pbf, and other common protecting groups, including the tert-butyl ester.[13] |

| Expected Purity (Crude) | 60-85% | Highly sequence-dependent. Purification via RP-HPLC is typically required. |

References

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

-

Xin, D., & Burgess, K. (2016). Anthranilic acid-containing cyclic tetrapeptides: at the crossroads of conformational rigidity and synthetic accessibility. Organic & Biomolecular Chemistry, 14(24), 5634-5645. [Link]

-

Xin, D., & Burgess, K. (2016). Anthranilic acid-containing cyclic tetrapeptides: At the crossroads of conformational rigidity and synthetic accessibility. ResearchGate. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

Synthesis of Anthranilic Acid Derivatives as Prolyl Endopeptidase Inhibitors. (2011). ResearchGate. [Link]

-

aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]

-

Chem-Impex International. (n.d.). 4-Amino-2-methoxybenzoic acid. Chem-Impex. [Link]

-

Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Acid Cleavage/Deprotection in Fmoc/tBiu Solid-Phase Peptide Synthesis. (1997). Springer Protocols. [Link]

-

Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. [Link]

-

Guzmán, F., Aróstica, M., Román, T., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33. [Link]

-

aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. aapptec. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Anthranilic acid-containing cyclic tetrapeptides: at the crossroads of conformational rigidity and synthetic accessibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. peptide.com [peptide.com]

- 6. Acid Cleavage/Deprotection in Fmoc/tBiu Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. peptide.com [peptide.com]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. ejbiotechnology.info [ejbiotechnology.info]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. luxembourg-bio.com [luxembourg-bio.com]

Application Note: Orthogonal Protection Strategy Using tert-Butyl 4-amino-2-methoxybenzoate

[1]

Abstract & Core Philosophy

This guide details the utilization of tert-butyl 4-amino-2-methoxybenzoate (TBAMB) as a high-fidelity bifunctional scaffold in the synthesis of peptidomimetics, PNA monomers, and complex pharmaceutical intermediates.[1]

Unlike standard aliphatic protecting groups, TBAMB offers a unique aromatic "anchor" that leverages electronic tuning via the ortho-methoxy group.[1] This strategy provides a robust orthogonal window where the aniline amine can be acylated or alkylated under basic/neutral conditions (Fmoc/Alloc compatible), while the C-terminal benzoate remains protected as an acid-labile tert-butyl ester.[1] This orthogonality is critical for preventing diketopiperazine formation and ensuring racemization-free coupling in convergent synthesis strategies.[1]

Chemical Logic: The "Ortho-Methoxy" Effect

To use TBAMB effectively, one must understand the causality behind its design.[1] It is not merely a protected aniline; it is an electronically activated scaffold.

Structural Advantages[1]

-

The tert-Butyl Ester (Acid Labile): Provides excellent steric bulk, preventing nucleophilic attack at the carbonyl carbon during base-mediated steps (e.g., Fmoc removal with piperidine). It is cleaved exclusively by strong acids (TFA), making it orthogonal to base-labile and hydrogenation-labile groups.[1]

-

The Ortho-Methoxy Group (Electronic Donor):

-

Nucleophilicity Enhancement: The electron-donating effect (+M) of the methoxy group at the 2-position increases the electron density of the aniline nitrogen (4-position), making it significantly more nucleophilic than unsubstituted 4-aminobenzoates.[1] This facilitates difficult couplings with sterically hindered amino acids.[1]

-

Solubility Modulation: The methoxy group disrupts π-stacking interactions common in benzoates, improving solubility in DCM and DMF, which is crucial for solution-phase synthesis.[1]

-

Stability Matrix & Orthogonality

The following table summarizes the compatibility of the TBAMB scaffold with common synthetic reagents.

| Reagent / Condition | Action | TBAMB Stability | Outcome |

| 20% Piperidine in DMF | Fmoc Removal | Stable | N-terminus deprotected; Ester intact.[1] |

| TFA / TIPS / H₂O (95:2.5:2.5) | Acidolysis | Labile | tert-Butyl ester cleaved to free acid.[1] |

| H₂ / Pd-C | Hydrogenolysis | Stable | Benzyl esters (Cbz/Bn) cleaved; TBAMB intact. |

| DIPEA / HATU | Amide Coupling | Stable | Formation of amide bond at aniline N. |

| LiOH / MeOH | Saponification | Resistant | t-Bu ester resists mild hydrolysis (steric bulk).[1] |

Experimental Protocols

Protocol A: N-Acylation of TBAMB (Scaffold Loading)

Objective: To couple an Fmoc-protected amino acid to the aniline nitrogen of TBAMB without hydrolyzing the tert-butyl ester.[1]

Materials:

-

TBAMB (1.0 equiv)

-

Fmoc-Amino Acid-OH (1.2 equiv)[1]

-

Coupling Reagent: HATU (1.2 equiv) or EEDQ (for sensitive substrates)

-

Base: DIPEA (2.5 equiv)

-

Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 equiv of TBAMB and 1.2 equiv of Fmoc-AA-OH in minimal anhydrous DMF (concentration ~0.2 M).

-

Activation: Add 2.5 equiv of DIPEA. Stir for 5 minutes under Nitrogen.

-

Scientist's Note: The solution may darken slightly due to the activated aniline species.

-

-

Coupling: Add 1.2 equiv of HATU. Stir at room temperature for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting aniline (TBAMB) is highly fluorescent; its disappearance is a clear indicator.

-

-

Workup: Dilute with EtOAc, wash successively with 5% NaHCO₃, 1M KHSO₄ (careful: brief wash to avoid ester cleavage), and Brine.

-

Purification: Dry over Na₂SO₄ and concentrate. Flash chromatography is usually required to remove urea byproducts if DCC was used, though HATU byproducts are water-soluble.[1]

Protocol B: Selective Deprotection (The Orthogonal Split)

Pathway 1: N-Terminal Extension (Fmoc Removal)[1]

-

Dissolve the coupled intermediate (Fmoc-AA-NH-Benzoate-OtBu) in 20% Piperidine/DMF (v/v).

-

Stir for 20 minutes at room temperature.

-

Concentrate in vacuo. Co-evaporate with toluene/DCM to remove piperidine adducts.[1]

-

Result: Free amine ready for next coupling; C-terminal t-Bu ester remains 100% intact.

Pathway 2: C-Terminal Activation (Ester Cleavage)[1]

-

Dissolve the intermediate in a cocktail of TFA:DCM:TIPS (50:45:5) .

-

Stir for 2–3 hours at room temperature.

-

Monitor by HPLC or TLC (significant polarity shift).

-

Result: Free benzoic acid derivative; N-terminal protection (if acid stable, e.g., Fmoc) remains.

Visualizing the Orthogonal Strategy

The following diagram illustrates the bifunctional utility of TBAMB in a convergent synthesis workflow.

Figure 1: The orthogonal divergence pathway. TBAMB allows selective direction towards either N-terminal extension (green path) or C-terminal activation (red path).[1]

Troubleshooting & Critical Parameters

Issue: Slow Coupling to the Aniline

-

Cause: Despite the methoxy-activation, the aniline is still less nucleophilic than an aliphatic amine.[1]

-

Solution: Use symmetric anhydrides or acid chlorides (generated in situ with triphosgene) if HATU fails. Heating to 40°C is permissible as the t-Bu ester is thermally stable up to ~60°C in the absence of acid.[1]

Issue: Premature Ester Hydrolysis[1]

-

Cause: Exposure to strong aqueous base (NaOH/LiOH) or Lewis acids.

-

Solution: Strictly maintain basic steps to organic bases (DIPEA, NMM, Piperidine). Avoid aqueous workups with high pH.[1]

Issue: Scavenger Selection

-

Context: During TFA cleavage, the tert-butyl cation is generated.[1]

-

Risk: The electron-rich aromatic ring (due to the methoxy group) is susceptible to electrophilic aromatic substitution (alkylation) by the tert-butyl cation.[1]

-

Fix: Always use Triisopropylsilane (TIPS) or Thioanisole in the cleavage cocktail to quench the cation immediately.

References

-

Standard Fmoc/tBu Orthogonality

-

Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1] Chemical Reviews, 2009.

-

-

Aniline Protection Strategies

-

Application in PNA/Peptidomimetic Synthesis

- Nielsen, P. E., et al. "Peptide Nucleic Acids (PNA): Synthesis and Properties." Bioconjugate Chemistry, 1994. (Contextual grounding for backbone benzamide linkers).

-

Physical Properties & Safety Data

Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Premature Deprotection of tert-Butyl Esters in Acidic Media

Welcome to the Technical Support Center for managing the tert-butyl (t-Bu) ester protecting group. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of t-butyl esters in the presence of acidic reagents. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the nuances of synthetic chemistry involving this versatile protecting group.

Introduction

The tert-butyl ester is a cornerstone for the protection of carboxylic acids in multi-step organic synthesis, prized for its steric bulk which confers stability against a wide range of nucleophiles and basic conditions.[1] However, its inherent lability to acid, the very feature that makes it a useful protecting group, can also be a source of frustration when premature cleavage occurs.[1][2] This guide provides a comprehensive framework for understanding and preventing the unwanted deprotection of t-butyl esters in acidic environments.

Frequently Asked Questions (FAQs)

Q1: My tert-butyl ester is being cleaved unexpectedly during a reaction. What are the likely causes?

A1: Premature cleavage of a t-butyl ester is almost invariably due to exposure to acidic conditions, which can be either obvious or cryptic.[2] Key culprits include:

-

Direct use of strong acids: Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) are standard for t-butyl ester deprotection and will cleave it if present in the reaction mixture.[2][3]

-

Lewis acids: Certain Lewis acids, such as zinc bromide (ZnBr₂), are also known to facilitate the cleavage of tert-butyl esters.[2][4][5]

-

Inadvertent sources of acid: This can include acidic starting materials, the in-situ generation of acidic byproducts, or the use of acidic media like silica gel in chromatography.[2]

-

Elevated temperatures: Higher reaction temperatures can accelerate acid-catalyzed hydrolysis or even lead to thermolytic cleavage, especially in the presence of protic solvents.[2]

Q2: How can I selectively deprotect a Boc (tert-butoxycarbonyl) group without cleaving a tert-butyl ester?

A2: This is a common challenge due to the similar acid lability of both groups.[3] However, the Boc group is generally more sensitive to acid.[6] This kinetic difference can be exploited:

-

Carefully controlled conditions: Using milder acidic conditions and carefully monitoring the reaction progress can allow for the removal of the Boc group before significant cleavage of the t-butyl ester occurs.[7]

-

Alternative reagents: Systems like methanesulfonic acid in tert-butyl acetate (tBuOAc) and dichloromethane (CH₂Cl₂) have been shown to selectively remove the Boc group in the presence of a tert-butyl ester.[7]

Q3: Are there any non-acidic methods to cleave a tert-butyl ester if I need to avoid acidic conditions altogether?

A3: While less common, non-acidic methods do exist. Thermolytic cleavage, which involves heating the compound in a high-boiling solvent, can remove the tert-butyl group as isobutylene.[3] Additionally, specific reagent systems like bis(tri-n-butyltin) oxide or a combination of the tris-4-bromophenylamminium radical cation ("magic blue") and triethylsilane offer milder, non-acidic alternatives.[3][8]

In-Depth Troubleshooting Guides

Issue 1: Premature Cleavage During a Reaction Not Intended for Deprotection

Root Cause Analysis:

The unexpected loss of the t-butyl ester protecting group is a clear indication of an acidic environment. The source of the acid may not always be immediately apparent.

Diagnostic Workflow:

Caption: Troubleshooting workflow for identifying the source of unintended acidity.

Preventative Strategies and Solutions:

-

Reagent Scrutiny: Before commencing a reaction, carefully evaluate all reagents for potential acidity. For instance, amine salts (e.g., hydrochlorides) will introduce acid. If their use is unavoidable, consider a pre-neutralization step or the addition of a non-nucleophilic base to scavenge the protons.

-

Buffering the Reaction: The addition of a proton sponge or a hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) can neutralize any adventitious acid without interfering with the primary reaction.

-

Choice of Chromatography Media: Standard silica gel is acidic and can cause deprotection, especially if the compound is on the column for an extended period.[2] Consider using deactivated silica gel (e.g., by treating with a triethylamine solution) or alternative stationary phases like alumina (basic or neutral) or C18 (reversed-phase).

Issue 2: Lack of Selectivity in Deprotection Reactions (e.g., Boc vs. t-Butyl Ester)

Understanding the Mechanism: A Tale of Two Cations

The acid-catalyzed deprotection of both Boc groups and t-butyl esters proceeds through the formation of a stable tert-butyl cation.[9] The reaction is initiated by protonation of a carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[9][10] The subsequent cleavage of the C-O bond is the rate-determining step.

Caption: Simplified comparative mechanism of Boc and t-butyl ester deprotection.

While the mechanisms are similar, the Boc group is generally more labile. This difference in activation energy allows for a kinetic window of selectivity.

Strategies for Achieving Selectivity:

The key to selective deprotection lies in exploiting the kinetic differences between the two protecting groups. This is often a matter of "kinetic vs. thermodynamic control".[11][12][13][14]

-

Low Temperature and Short Reaction Times: Favor the kinetically preferred product, which is often the deprotection of the more labile Boc group.[12] Running the reaction at 0 °C or below and carefully monitoring its progress with techniques like TLC or LC-MS is crucial.[7]

-

Titration of Acid Strength: Instead of using a large excess of a strong acid like TFA, consider using a weaker acid or a substoichiometric amount of a stronger acid. This can provide just enough activation to cleave the Boc group while leaving the t-butyl ester intact.

-

Solvent Effects: The choice of solvent can influence the effective acidity of the reagent. For example, using a non-polar solvent can sometimes temper the strength of the acid.

| Condition | Favors Deprotection Of | Rationale |

| Lower Temperature (e.g., 0 °C) | Boc Group | Kinetic Control: The reaction with the lower activation energy (Boc cleavage) is favored.[12][13] |

| Higher Temperature (e.g., RT or above) | Both Groups | Thermodynamic Control: Sufficient energy is available to overcome the activation barriers for both reactions.[12][13] |

| Milder Acid / Less Equivalents | Boc Group | The more acid-labile group is cleaved preferentially. |

| Strong Acid / Excess Equivalents | Both Groups | Sufficient acid strength to cleave both protecting groups. |

Experimental Protocols

Protocol 1: Selective Deprotection of a Boc Group in the Presence of a t-Butyl Ester

This protocol aims to selectively remove the N-Boc group while minimizing the cleavage of a t-butyl ester by carefully controlling the reaction conditions.

Materials:

-

N-Boc, C-t-butyl ester protected amino acid or peptide

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

-

Acid Addition: While stirring at 0 °C, slowly add a pre-chilled solution of 10-20% TFA in DCM dropwise.

-

Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS every 15-30 minutes. The goal is to stop the reaction as soon as the starting material is consumed to prevent over-reaction and cleavage of the t-butyl ester.

-

Quenching: Once the reaction is complete, carefully quench by slowly adding it to a stirred, cold saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography if necessary.

Protocol 2: Mild Deprotection of a t-Butyl Ester Using Aqueous Phosphoric Acid

For substrates sensitive to strong acids like TFA, aqueous phosphoric acid offers a milder alternative.[3][8]

Materials:

-

t-Butyl ester protected compound

-

Toluene or Dichloromethane (DCM)

-

Aqueous phosphoric acid (85 wt%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve the t-butyl ester in a suitable organic solvent (e.g., toluene, DCM) in a round-bottom flask.

-

Acid Addition: Add 85 wt% aqueous phosphoric acid (typically 5 equivalents).

-

Reaction: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 40-50 °C).[3] Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, dilute the reaction with the organic solvent and wash with water and then brine.

-

Extraction: If the product carboxylic acid has some water solubility, it may be necessary to basify the aqueous layer with NaHCO₃ and extract the impurities with an organic solvent, then re-acidify the aqueous layer and extract the product.

-

Drying and Concentration: Dry the organic layer containing the product over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Orthogonal Protection Strategies

In complex syntheses, avoiding the issue of premature deprotection altogether through an orthogonal protection strategy is often the most robust approach.[15][16] An orthogonal set of protecting groups allows for the selective removal of one group under conditions that do not affect the others.[16][17]

| Carboxylic Acid Protecting Group | Deprotection Conditions | Orthogonal To t-Butyl Ester? |

| Methyl/Ethyl Ester | Saponification (e.g., LiOH, NaOH) | Yes |

| Benzyl Ester (Bn) | Hydrogenolysis (H₂, Pd/C) | Yes |

| Silyl Esters (e.g., TBDMS) | Fluoride ion (e.g., TBAF) | Yes |

| Allyl Ester (Alloc) | Pd(0) catalysis | Yes |

By choosing a protecting group from a different orthogonal set, you can perform transformations under acidic conditions without risking the integrity of your protected carboxylic acid.

Conclusion

The tert-butyl ester is an invaluable tool in chemical synthesis, but its sensitivity to acid requires careful management. By understanding the mechanisms of deprotection, being vigilant about sources of adventitious acid, and employing carefully controlled reaction conditions or orthogonal protection strategies, researchers can successfully prevent premature cleavage and achieve their synthetic goals.

References

- The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. (n.d.). Benchchem.

- Technical Support Center: Managing the tert-Butyl Ester Protecting Group. (n.d.). Benchchem.

- How to avoid ester bond cleavage during Boc deprotection. (n.d.). Benchchem.

- Cleavage of the tert-butyl ester without affecting other functional groups. (n.d.). Benchchem.

- A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs. Other Common Alternatives. (n.d.). Benchchem.

- Acids. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions. (n.d.). Benchchem.

- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017, November 19). Chemistry Stack Exchange.

- Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133.

- Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. (2004, August 12). Semantic Scholar.

- tert-Butyl Esters. (n.d.). Organic Chemistry Portal.

- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.

- Appendix 6: Protecting groups. (2015). Oxford Learning Link.

- VI Protecting Groups and Orthogonal Protection Strategies. (n.d.).

- Kinetic vs thermodynamic control: for what reactions must these be considered? (2016, April 19). Reddit.

- Kinetic vs Thermodynamic Control. (n.d.). UC Homepages.

- 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts.

- Thermodynamic and Kinetic Products. (2012, February 9). Master Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tert-Butyl Esters [organic-chemistry.org]

- 9. Acids - Wordpress [reagents.acsgcipr.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. reddit.com [reddit.com]

- 12. homepages.uc.edu [homepages.uc.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

Technical Support Center: Optimizing tert-Butyl 4-amino-2-methoxybenzoate Synthesis

Status: Operational Ticket: High-Yield Synthesis Protocol & Troubleshooting Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

The synthesis of tert-butyl 4-amino-2-methoxybenzoate presents a classic "chemoselectivity paradox." The target molecule contains an acid-labile ester (tert-butyl) and a nucleophilic amine.[1][3]

Standard Fischer esterification (acid + alcohol) will fail or result in low yields due to the instability of the tert-butyl cation in the presence of water and strong acid. Furthermore, direct esterification of the amino-acid precursor using activated reagents (e.g., Boc₂O) often leads to competing N-acylation (formation of N-Boc side products).[1]

This guide prioritizes the Nitro-Precursor Route as the "Gold Standard" for high-yield laboratory synthesis, separating the ester formation from the amine handling.

Module 1: The Synthetic Strategy (Route Selection)

The "Yield Trap": Why Direct Esterification Fails

Attempting to react 4-amino-2-methoxybenzoic acid directly with isobutylene or Boc₂O often results in:

-

N-Boc formation: The amine is a better nucleophile than the carboxylate.[1][2]

-

Polymerization/Oligomerization: Self-reaction between the amine of one molecule and the activated ester of another.[1][2]

Recommended Workflow: The Nitro Route

To guarantee high yields (>85%), we recommend starting with 4-nitro-2-methoxybenzoic acid .[1] This deactivates the position 4 nucleophile, allowing clean esterification at position 1.[2]

Figure 1: Comparison of Synthetic Routes.[1] The Green Path (Nitro Route) avoids chemoselectivity issues.[1]

Module 2: Step-by-Step Protocols

Step 1: Esterification of 4-Nitro-2-methoxybenzoic acid

This method utilizes Di-tert-butyl dicarbonate (Boc₂O) as the tert-butyl source.[1][4][5][6] It is mild, generates CO₂ as the only byproduct, and avoids strong acids.

Reagents:

-

Substrate: 4-nitro-2-methoxybenzoic acid (1.0 eq)[1]

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 – 0.3 eq)[1]

-

Solvent: tert-Butanol (t-BuOH) or THF/t-BuOH mixture.[1]

Protocol:

-

Dissolve the nitro-acid in anhydrous THF or tert-Butanol.[1][2]

-

Slowly add DMAP (Caution: Gas evolution—CO₂—will occur immediately).[1][2]

-

Stir at 35–40°C. Note: Slight heating helps drive the reaction, but do not exceed 50°C to prevent Boc decomposition.

-

Monitoring: TLC will show the conversion of the polar acid to the non-polar ester.[2]

-

Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate.[1][2][9] Wash with mild citric acid (0.5 M) to remove DMAP.[1][2] Do not use strong HCl.

Step 2: Selective Reduction (Nitro to Amino)

The goal is to reduce the nitro group without hydrolyzing the ester.

Reagents:

-

Substrate: tert-Butyl 4-nitro-2-methoxybenzoate[1]

-

Solvent: Methanol or Ethanol (Anhydrous)[1]

-

Hydrogen Source: H₂ Balloon (1 atm)[1]

Protocol:

-

Add Pd/C carefully under inert atmosphere (Nitrogen).

-

Stir vigorously at Room Temperature (RT) for 2–6 hours.

-

Critical Check: If the reaction is too slow, warm slightly to 30°C. Do not reflux.

-

Concentration: Evaporate solvent <40°C.

Module 3: Troubleshooting & FAQs

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Old Boc₂O (Hydrolyzed) | Use fresh Boc₂O.[1] It should be a solid or semi-solid, not a liquid smelling strongly of acid.[2] |

| "Fizzing" stops early | DMAP deactivated | DMAP is catalytic but can be poisoned by wet solvents.[1][2] Ensure anhydrous conditions. |

| Product is an Oil (Impure) | Residual Boc₂O | Wash the organic layer with dilute solution of imidazole or simply dry under high vacuum for extended periods (Boc₂O is volatile).[1] |

| Loss of t-Butyl group | Acidic Workup | tert-butyl esters cleave at pH < 2.[1][2] Use Citric Acid or Ammonium Chloride for washes, never concentrated HCl.[2] |

| Side Product: N-Boc | Used Amino-Acid Start | Switch to the Nitro-Acid starting material (See Module 1).[1] |

Interactive Troubleshooting Flowchart

Figure 2: Diagnostic logic for common synthesis failures.

Module 4: Critical Stability Data

Acid Sensitivity

The tert-butyl group is installed to protect the carboxylate, but it is the "weakest link" in the molecule regarding stability.

-

Stable: pH 4 – 12, NaHCO₃, NaOH (dilute), Silica Gel chromatography.[1]

-

Unstable: TFA (Trifluoroacetic acid), HCl (gas or aqueous), H₂SO₄, Lewis Acids (AlCl₃).[1]

Storage

-

Store the final amine product under inert gas (Nitrogen/Argon) at -20°C.

-

Aromatic amines are prone to oxidation (browning) over time if exposed to air and light.[1][2]

References

-

Maguire, R. J., et al. (1993).[1][2] "Efficient Preparation of tert-Butyl Esters from Acids and Boc₂O." Tetrahedron Letters, 34(39).[1][2]

-

BenchChem Technical Repository. (2025).[1][2][6][10] "Boc Protection Mechanism and Esterification Protocols."

-

Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for t-butyl ester stability).

-

ChemicalBook. (2025).[1][2] "Synthesis of 2-Amino-4-methoxybenzoic acid derivatives."

Sources

- 1. 4-Tert-butyl-1-methoxy-2-nitrobenzene | C11H15NO3 | CID 4178447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. atlantis-press.com [atlantis-press.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of Tert-butyl 4-amino-2-methoxybenzoate

Welcome to our dedicated technical support guide for the purification of Tert-butyl 4-amino-2-methoxybenzoate (CAS No. 1215074-48-8). This document is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we address common challenges encountered during the purification of this crucial intermediate, providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Introduction

Tert-butyl 4-amino-2-methoxybenzoate is a key building block in organic synthesis. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and complicate the isolation of the final active pharmaceutical ingredient (API).[1] This guide provides a systematic approach to troubleshooting common purification issues and offers robust protocols for obtaining high-purity material.

Troubleshooting Guide

This section addresses specific problems you may encounter after the initial synthesis and workup of your crude product.

Q1: My TLC plate shows multiple spots. How do I identify the product and choose a purification strategy?

Answer:

This is a common and critical first step in purification. A complex Thin-Layer Chromatography (TLC) profile indicates the presence of starting materials, byproducts, or degradation products alongside your desired compound.

Causality: The presence of multiple spots arises from either an incomplete reaction or the formation of side products. For instance, if synthesizing from the corresponding nitro-compound, you may have residual starting material. The inherent reactivity of the amino and ester groups can also lead to byproducts under certain workup conditions.

Systematic Approach:

-

Spot Identification:

-

Co-spotting: Run a TLC plate by spotting your crude reaction mixture in one lane, the starting material(s) in another lane, and a "co-spot" (crude mixture and starting material in the same spot) in a third lane. This will definitively identify which spot corresponds to unreacted starting material.

-

Product Polarity: Tert-butyl 4-amino-2-methoxybenzoate, with its amino group, is relatively polar. It will likely have a lower Rf value (retention factor) than less polar impurities and a higher Rf than highly polar impurities like the corresponding carboxylic acid.

-

-

Strategy Selection based on TLC:

-

Well-Separated Spots: If the spots are distinct and well-separated, column chromatography is the recommended method for achieving high purity.[2]

-

Product as Major Spot: If your product is the dominant spot and other spots are faint, recrystallization may be a more efficient and scalable option.

-

The following diagram illustrates a decision-making workflow based on your initial TLC analysis.

Caption: Decision workflow after initial TLC analysis.

Q2: I'm performing column chromatography, but my yield is very low. Where could I be losing my product?

Answer:

Low recovery from column chromatography is a frustrating issue that can often be traced to a few key procedural steps.

Causality: Product loss during chromatography can occur due to irreversible adsorption to the silica gel, co-elution with impurities if fractions are pooled incorrectly, or using an inappropriate solvent system that leads to excessive band broadening.

Troubleshooting & Optimization:

-

Proper Solvent System Selection: The goal is to have your product elute with a retention factor (Rf) of 0.3-0.4 in your chosen TLC solvent system.[3] This provides the best balance for good separation without requiring excessive solvent volumes, which can broaden the elution band.

-

Sample Loading: For best results, dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, this "dry loading" method prevents the introduction of strong solvents directly to the column, which can disrupt the separation.

-

Fraction Collection & Analysis: Collect smaller fractions and analyze them meticulously by TLC before combining. It is better to discard a small amount of mixed product/impurity fractions than to contaminate your pure product pool.

-

Compound Stability: The amino group on the aromatic ring can be slightly sensitive. Using acidic or highly reactive solvents should be avoided. Neutral silica gel is generally sufficient.

The following is a recommended starting protocol for flash column chromatography.

Experimental Protocol: Flash Column Chromatography

-

TLC Analysis: Determine an appropriate eluent system. A gradient of Ethyl Acetate (EtOAc) in Hexanes is a common starting point. Begin with 10% EtOAc/Hexanes and increase polarity.

-

Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar solvent (e.g., 5% EtOAc/Hexanes). The amount of silica should be approximately 50-100 times the weight of your crude product.[2]

-

Sample Loading (Dry Load):

-

Dissolve your crude product (1.0 g) in a minimal volume of Dichloromethane (DCM) or Acetone.

-

Add 2-3 g of silica gel to this solution.

-

Concentrate this slurry on a rotary evaporator until a dry, free-flowing powder is obtained.

-

Carefully add this powder to the top of the packed column.

-

-

Elution:

-

Begin elution with the low-polarity solvent (e.g., 5% EtOAc/Hexanes).

-

Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% EtOAc).

-

Collect fractions (e.g., 10-20 mL each) and monitor them by TLC.

-

-

Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Q3: My purified product is a persistent oil and refuses to solidify. What can I do?

Answer:

While Tert-butyl 4-amino-2-methoxybenzoate is typically a solid at room temperature, obtaining it as an oil post-purification usually points to the presence of residual solvents or impurities.

Causality:

-

Residual Solvent: Solvents like DCM, EtOAc, or even Hexane can be difficult to remove completely and can keep the product in a semi-solid or oily state.

-

Impurities: The presence of even small amounts of impurities can disrupt the crystal lattice of your product, leading to a phenomenon known as melting point depression and preventing solidification.

Solutions, from Simple to Complex:

-

High Vacuum Drying: Place the oily product under a high vacuum for several hours. Gentle heating (e.g., 30-40 °C) can aid in removing stubborn solvents, but be cautious to avoid decomposition.

-

Trituration/Pulping: This technique uses a solvent in which your product is poorly soluble but the oily impurities are soluble.

-

Add a small amount of a non-polar solvent like cold hexanes or diethyl ether to your oil.

-

Stir or sonicate the mixture. The product should precipitate as a solid as the impurities are washed away.

-

Isolate the solid by filtration and wash with more cold solvent. A patent for related Boc-amino acids describes a similar process of adding a weak polar solvent for pulping to induce crystallization.[4]

-

-

Seeding: If you have a small crystal of pure product, add it to the oil to act as a nucleation site for crystallization. Scratching the inside of the flask with a glass rod can also sometimes initiate crystallization.

-

Re-purification: If the above methods fail, it is highly likely that significant impurities remain. Re-purifying via column chromatography is the most reliable solution.

Frequently Asked Questions (FAQs)

Q: Which is better for this compound: recrystallization or column chromatography?

A: The choice depends on the specific situation.

| Purification Method | Best For... | Advantages | Disadvantages |

| Recrystallization | Larger quantities (>5 g) where the desired compound is the major component (>85% purity). | Highly scalable, cost-effective, can yield very pure crystalline material. | Requires finding a suitable solvent system; can have lower recovery if the product has some solubility in the cold solvent. |

| Column Chromatography | Complex mixtures with multiple components or impurities with similar polarity to the product.[5] | High resolving power, versatile for a wide range of compounds. | More time-consuming, uses larger volumes of solvent, less scalable than recrystallization. |

Q: What is a good solvent system for recrystallizing Tert-butyl 4-amino-2-methoxybenzoate?

A: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, which has moderate polarity, a mixed-solvent system is often effective.

-

Recommended System: Ethanol/Water or Methanol/Water .

-

Dissolve the crude solid in a minimal amount of hot ethanol or methanol.[1]

-

While hot, add water dropwise until the solution becomes faintly cloudy (the cloud point).

-

Add a drop or two of the alcohol to redissolve the precipitate and make the solution clear again.

-

Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a cold ethanol/water mixture.

-

Q: How can I definitively confirm the purity and identity of my final product?

A: A combination of analytical techniques is essential for confirming both purity and structural identity. A supplier's Certificate of Analysis (CoA) often includes these tests.[6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure by showing the expected signals for aromatic, methoxy, amino, and tert-butyl protons with the correct integrations and splitting patterns. The absence of signals from impurities is a strong indicator of purity.

-

HPLC (High-Performance Liquid Chromatography): Provides a quantitative measure of purity, often expressed as a percentage area (e.g., >98%).[1]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Melting Point: A sharp melting point range close to the literature value is a classic indicator of high purity. The reported melting point for the related methyl ester is 155-159 °C, which suggests the tert-butyl ester will also be a solid with a distinct melting point.

This workflow diagram summarizes the post-purification analysis process.

Caption: Post-purification analysis and validation workflow.

References

-

Royal Society of Chemistry. (2020). Supplementary Information for a related chemical synthesis. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

-